molecular formula C26H24N2O3S B281312 N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B281312
M. Wt: 444.5 g/mol
InChI Key: CCLFOJQHVDXUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthalene core with a benzylamino group and a sulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsThe final step involves the sulfonation of the compound to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and sulfonamide-containing molecules. Examples are:

Uniqueness

What sets N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H24N2O3S

Molecular Weight

444.5 g/mol

IUPAC Name

N-(3-benzylimino-4-oxonaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C26H24N2O3S/c1-17-13-18(2)26(19(3)14-17)32(30,31)28-23-15-24(27-16-20-9-5-4-6-10-20)25(29)22-12-8-7-11-21(22)23/h4-15,28H,16H2,1-3H3

InChI Key

CCLFOJQHVDXUTG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C

Origin of Product

United States

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